5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-chlorophenyl group at position 5 and a 2,4,6-trimethylphenylmethyl (mesitylene-derived) moiety at position 1 (). Its molecular formula is C₁₈H₁₅ClN₄O₂ (MW: 354.79 g/mol).
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[(2,4,6-trimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-11-7-12(2)16(13(3)8-11)10-24-18-17(22-23-24)19(26)25(20(18)27)15-6-4-5-14(21)9-15/h4-9,17-18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYYFHKXWWBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .
Scientific Research Applications
5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Activity Against HepG2 Cancer Cells
Notes:
Structural Analogues with Modified Cores
Notes:
- Trifluoromethyl groups (BF37377) enhance metabolic stability but may reduce solubility compared to the target compound’s mesitylene group .
Physicochemical and Pharmacokinetic Properties
Using SwissADME predictions () and structural
Notes:
- The target compound’s logP (3.5) balances membrane permeability and solubility, whereas BF37377’s higher logP may limit bioavailability .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology : Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (e.g., 50–80°C) may accelerate cyclization but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while aqueous/organic biphasic systems aid in purification .
- Catalysts : Copper sulfate/sodium ascorbate systems (commonly used in click chemistry) can improve triazole formation efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing aromatic substituents and methyl groups) and confirms stereochemistry .
- HRMS : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .
Q. What structural features influence its potential biological activity?
- Core Structure : The pyrrolo[3,4-d][1,2,3]triazole-dione scaffold provides rigidity, enabling selective interactions with enzymes (e.g., kinases or proteases) .
- Substituent Effects :
- 3-Chlorophenyl : Enhances lipophilicity and membrane permeability.
- 2,4,6-Trimethylphenyl : Steric bulk may reduce off-target binding .
Q. How do reaction conditions impact the formation of byproducts?
- Byproduct Analysis :
- Incomplete Cyclization : Prolonged reaction times (≥24 hours) at high temperatures can degrade intermediates, necessitating real-time monitoring via TLC or HPLC .
- Halogen Exchange : Chlorine substituents may undergo displacement in polar solvents, requiring inert atmospheres or milder conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approaches :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2 or bacterial enzymes) based on substituent modifications .
- QSAR Models : Correlate electronic parameters (Hammett constants) or lipophilicity (logP) with experimental IC₅₀ values to prioritize synthetic targets .
Q. How can contradictions in biological activity data between analogs be resolved?
- Strategies :
- Systematic SAR Studies : Synthesize derivatives with incremental substitutions (e.g., Cl → F, Br) to isolate electronic vs. steric effects .
- Crystallography : Resolve binding modes of active vs. inactive analogs using X-ray diffraction (e.g., enzyme-cofactor complexes) .
Q. What methodologies are recommended for in silico ADMET profiling?
- Tools and Parameters :
- SwissADME : Predicts drug-likeness (Lipinski’s rules), solubility (logS), and bioavailability. For this compound, moderate logP (~3.5) suggests acceptable absorption .
- ProTox-II : Flags potential hepatotoxicity risks associated with triazole metabolites .
Q. How can reaction pathways be validated using isotopic labeling or mechanistic probes?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
